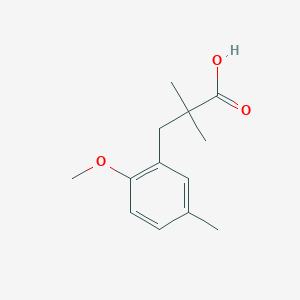
1-(4-Fluoro-3-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-methyl-6-nitrophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-6-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-methyl-6-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Major Products Formed
Oxidation: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
Applications De Recherche Scientifique
1-[(2-methyl-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. The piperazine ring can also participate in binding to biological targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-methylphenyl)methyl]piperazine: Lacks the nitro group, which may result in different biological activities.
1-[(2-nitrophenyl)methyl]piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
1-[(2-methyl-4-nitrophenyl)methyl]piperazine: Positional isomer with the nitro group at a different position, which can influence its chemical and biological properties.
Uniqueness
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the nitro and methyl groups, which can significantly influence its chemical reactivity and biological interactions. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-[(2-methyl-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-2-4-12(15(16)17)11(10)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3 |
Clé InChI |
SKLGGNCENUIFJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



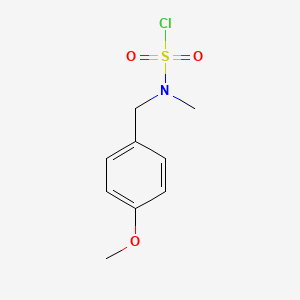


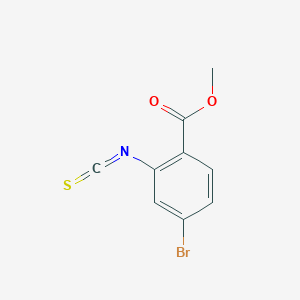
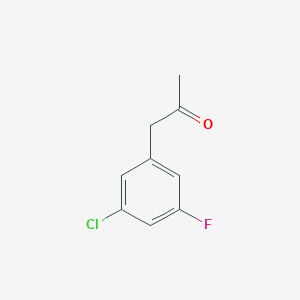
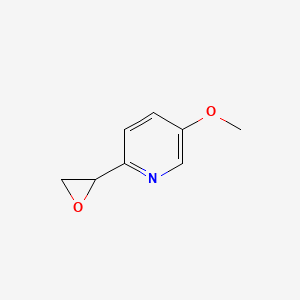
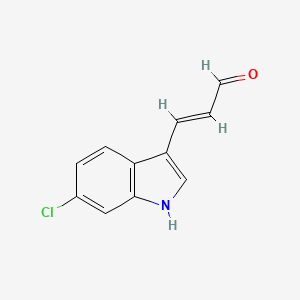
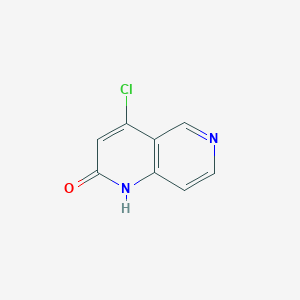
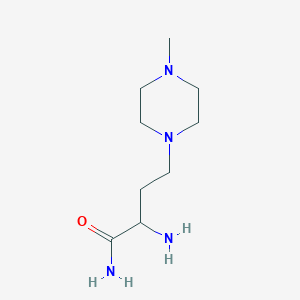
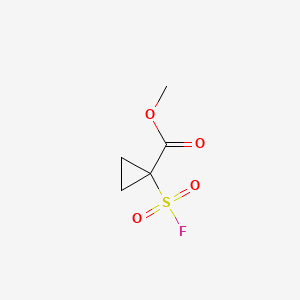
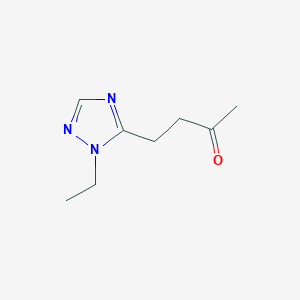
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
